Cesium 2-methylpropan-2-olate
Description
Significance as a Pivotal Reagent in Modern Organic Transformations
Cesium 2-methylpropan-2-olate (B8740672) stands out as a pivotal reagent in modern organic transformations due to its high reactivity and selectivity. As a strong, sterically hindered base, it is widely utilized for deprotonation and elimination reactions in organic synthesis. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.
The "cesium effect," a term used to describe the often-superior performance of cesium bases in catalytic reactions, is a subject of ongoing research. whiterose.ac.uk This effect is attributed to several factors, including the high solubility of cesium salts and the unique coordinating ability of the large cesium cation. Evidence suggests that the cesium cation may directly interact with the palladium catalyst, potentially forming bimetallic intermediates that facilitate the reaction and lead to higher yields and reaction rates. whiterose.ac.uk This enhanced reactivity is observed in various named reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. whiterose.ac.uk
Overview of Key Research Domains
The application of Cesium 2-methylpropan-2-olate extends across several key research domains within organic synthesis. These include:
Palladium-Catalyzed Cross-Coupling Reactions: Cesium bases, including this compound, are frequently the optimal choice for various palladium-catalyzed reactions. whiterose.ac.uk These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and materials. The choice of base can significantly influence the reaction's efficiency and selectivity. postdocjournal.com For instance, in certain Buchwald-Hartwig amination reactions, cesium carbonate has been shown to provide higher yields compared to sodium tert-butoxide. whiterose.ac.uk
C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly developing area of research that offers more atom-economical and environmentally friendly synthetic routes. Cesium compounds, in conjunction with transition metal catalysts, have been employed in C-H activation reactions. whiterose.ac.uk This approach avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules. orgsyn.orgnih.govacs.org
Transition Metal-Free Reactions: While often used with transition metals, alkali metal tert-butoxides like the cesium variant can also promote reactions without the need for a transition metal catalyst. researchgate.netnih.gov These reactions are advantageous as they avoid the cost and potential toxicity associated with transition metals. Potassium tert-butoxide, a related compound, has been extensively studied for its ability to facilitate a wide variety of coupling reactions through diverse mechanistic pathways. researchgate.netsioc-journal.cn
The unique properties of this compound continue to make it a valuable reagent in the synthetic chemist's toolbox, enabling the development of novel and efficient synthetic methodologies.
| Property | Value |
| Chemical Formula | C4H9CsO |
| CAS Number | 3934-09-6 |
| Molecular Weight | 206.02 g/mol |
| Synonyms | Cesium tert-butoxide |
Structure
3D Structure of Parent
Properties
CAS No. |
3934-09-6 |
|---|---|
Molecular Formula |
C4H9CsO |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
cesium;2-methylpropan-2-olate |
InChI |
InChI=1S/C4H9O.Cs/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
InChI Key |
NVBVGMKBMCZMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[O-].[Cs+] |
Origin of Product |
United States |
Mechanistic Investigations of Cesium 2 Methylpropan 2 Olate Mediated Processes
Fundamental Principles of Basicity and Reactivity
The chemical behavior of cesium 2-methylpropan-2-olate (B8740672) is largely dictated by its nature as a strong, sterically hindered base. This characteristic influences its role in deprotonation reactions and the subsequent formation of reactive intermediates.
Role as a Non-Nucleophilic Strong Base
Cesium 2-methylpropan-2-olate is classified as a non-nucleophilic strong base. masterorganicchemistry.com The term "non-nucleophilic" signifies that it can effectively abstract a proton (act as a base) without readily participating in nucleophilic substitution reactions. masterorganicchemistry.com This property is attributed to the steric bulk of the tert-butoxide group, which physically hinders the oxygen atom from attacking an electrophilic carbon center. masterorganicchemistry.com
The strength of an alkali metal tert-butoxide as a base is influenced by the nature of the alkali metal cation. Basicity generally increases down the group from lithium to cesium. This trend is due to the increasing ionic character of the metal-oxygen bond and the decreasing coordination of the larger cation with the alkoxide oxygen. A less coordinated, "freer" alkoxide ion is a more effective base.
| Alkali Metal tert-Butoxide | Cation | Relative Basicity |
|---|---|---|
| Lithium 2-methylpropan-2-olate | Li⁺ | Less Basic |
| Sodium 2-methylpropan-2-olate | Na⁺ | ↓ |
| Potassium 2-methylpropan-2-olate | K⁺ | ↓ |
| This compound | Cs⁺ | More Basic |
Deprotonation Reactions and Carbanion Formation
A primary function of this compound in organic synthesis is to act as a base in deprotonation reactions, leading to the formation of carbanions. Carbanions are key reactive intermediates in a multitude of carbon-carbon bond-forming reactions. The general process involves the abstraction of a proton from a carbon atom, leaving behind a lone pair of electrons and a negative charge on the carbon.
For instance, ketones with α-hydrogens can be deprotonated by this compound to form enolates, which are a specific type of carbanion. These enolates can then participate in reactions such as alkylations and aldol (B89426) condensations. The choice of the alkali metal tert-butoxide can influence the regioselectivity of enolate formation (i.e., the formation of the kinetic versus the thermodynamic enolate). masterorganicchemistry.commakingmolecules.com Larger, less coordinating cations like cesium can favor the formation of the thermodynamic enolate under equilibrium conditions. libretexts.org
Kinetic Studies of Deprotonation Pathways
While specific kinetic data for deprotonation reactions using this compound are not extensively tabulated in the literature, the rate of deprotonation is known to be influenced by several factors. These include the strength of the base, the acidity of the proton being removed, the solvent, and the temperature.
The choice of the counterion in alkali metal tert-butoxides can affect the kinetics of enolate formation. ochemacademy.com Stronger, bulkier bases like this compound are often used under conditions designed to achieve kinetic control, where the less substituted (and kinetically favored) enolate is formed at low temperatures. ochemacademy.com The rate of deprotonation is a critical factor in achieving this selectivity. Studies on related systems suggest that the larger cesium cation can lead to more dissociated, and thus more reactive, alkoxide species in solution, potentially leading to faster deprotonation rates compared to its lighter alkali metal counterparts under certain conditions.
Concerted Metallation-Deprotonation (CMD) Pathways
The Concerted Metallation-Deprotonation (CMD) mechanism describes a pathway in which the cleavage of a C-H bond and the formation of a new C-Metal bond occur in a single, concerted transition state. This process is distinct from other C-H activation mechanisms as it does not involve the formation of a separate metal hydride intermediate. Instead, a base, often a carboxylate or carbonate, assists in the deprotonation of the substrate simultaneously with the metallation event. wikipedia.org
Theoretical and Experimental Elucidation of CMD
The concept of a concerted metallation-deprotonation pathway was first proposed in 1955 by S. Winstein and T. G. Traylor during their investigation of the acetolysis of diphenylmercury. wikipedia.org Since then, the CMD mechanism has been identified as the lowest energy transition state in numerous computational studies and has been experimentally verified through techniques such as NMR spectroscopy. wikipedia.org While the CMD pathway is commonly associated with high-valent, late transition metals like Palladium(II), Rhodium(III), Iridium(III), and Ruthenium(II), its principles provide a framework for understanding related C-H activation processes. wikipedia.org
The mechanism typically begins with the coordination of the C-H bond to the metal, forming a sigma complex. The transition state involves the simultaneous partial formation of a carbon-metal bond and the partial protonation of the assisting base. wikipedia.org This concerted process is often lower in energy compared to alternative pathways like oxidative addition. wikipedia.org
While direct theoretical and experimental studies specifically elucidating a CMD pathway mediated by this compound are not extensively documented in the reviewed literature, the established principles of CMD with other metal complexes provide a basis for hypothetical consideration. The bulky tert-butoxide group could act as the internal base, analogous to the carboxylate groups in well-studied transition metal systems.
Influence of Cesium Cation on CMD Processes
The nature of the metal cation can significantly influence the course and selectivity of chemical reactions. The "cesium effect," a term used to describe the often unique reactivity and selectivity observed in the presence of cesium ions, is attributed to several factors, including the large ionic radius and low charge density of the Cs⁺ cation. nih.gov
In the context of a hypothetical CMD mechanism involving this compound, the cesium cation would play a crucial role in the structure and reactivity of the active species. The degree of ion pairing between the cesium cation and the 2-methylpropan-2-olate anion can influence the basicity and nucleophilicity of the alkoxide.
Computational studies on other systems have shown that alkali metal cations can affect the binding energies of reaction intermediates. For instance, in the electrochemical C-H chlorination, the size of the alkali metal cation (Li⁺ < Na⁺ < K⁺) was found to influence the binding energy of chlorine radicals on the electrode surface, thereby affecting the reaction's Faradaic efficiency. nih.gov Larger cations like potassium, which is closer in size to cesium, were found to favor the formation of the desired radical species. nih.gov This suggests that the large cesium cation could similarly influence the energetics of the transition state in a CMD process by modulating the electronic environment. The interaction of the cesium cation with the substrate and the deprotonating alkoxide in the transition state could alter the activation barrier and potentially the regioselectivity of the C-H activation.
Solvent Effects and Reaction Pathway Modulations
The solvent environment can exert a profound influence on the kinetics, mechanism, and selectivity of chemical reactions. For processes involving charged or highly polar species, such as those mediated by metal alkoxides, the choice of solvent is critical.
Impact of Solvent Polarity and Aprotic Environments on Reactivity
The polarity of the solvent can significantly affect the reactivity of this compound. In polar aprotic solvents, the cesium cation can be effectively solvated, leading to a "freer" and more reactive alkoxide anion. Conversely, in nonpolar solvents, the alkoxide is likely to exist as tight ion pairs or larger aggregates, which can reduce its reactivity. researchgate.net
Studies on other reactions have demonstrated that solvent polarity can influence reaction rates and yields, particularly for less reactive substrates. nih.gov For a potential CMD process, a polar aprotic solvent might be expected to increase the rate of reaction by promoting the dissociation of this compound aggregates and stabilizing any charge separation in the transition state. The use of nonpolar solvents, on the other hand, could favor pathways where the cesium cation and the alkoxide remain closely associated.
Specific Solvent-Reagent Interactions
Beyond general polarity effects, specific interactions between the solvent and the reagent can play a crucial role in modulating reactivity. Tetrahydrofuran (THF), a common aprotic solvent, is known to interact with alkali metal alkoxides. researchgate.net
Infrared spectroscopy studies on sodium tert-butoxide in the presence of THF have shown that THF can solvate the alkali metal cation, leading to the formation of specific adducts. researchgate.net This solvation can lead to the dissociation of higher alkoxide aggregates into smaller, more reactive species, such as solvated tetramers. researchgate.net It is reasonable to assume that this compound would exhibit similar behavior, with THF molecules coordinating to the cesium cation.
This specific solvation of the cesium cation by THF would increase the effective basicity of the 2-methylpropan-2-olate anion, potentially facilitating the deprotonation step in a CMD-type mechanism. The coordination of THF to the cesium center could also influence the geometry of the transition state, thereby affecting the stereoselectivity or regioselectivity of the reaction.
Applications of Cesium 2 Methylpropan 2 Olate in Catalysis and Synthesis
Homogeneous Catalysis Systems
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Cesium 2-methylpropan-2-olate (B8740672) often plays a crucial role as a base or co-catalyst in these systems, influencing the reactivity and selectivity of the transformations.
General Paradigms in Organocatalysis and Metal-Catalysis
The utility of alkali metal alkoxides, including cesium 2-methylpropan-2-olate, is well-established in both organocatalysis and metal-catalysis. In organocatalysis, these strong bases can be employed to generate catalytically active species by deprotonation. In metal-catalyzed reactions, particularly those involving transition metals like palladium, cesium alkoxides can act as a base to facilitate catalyst turnover and influence the stability and reactivity of organometallic intermediates. The choice of the alkali metal cation can significantly impact the outcome of a reaction, a phenomenon sometimes referred to as the "alkali metal effect."
Development of Advanced Catalytic Systems
The development of advanced catalytic systems often involves the fine-tuning of reaction conditions, including the choice of base. This compound, with its high basicity and the large, soft nature of the cesium cation, can offer unique advantages in certain catalytic cycles. Research into new catalytic methodologies continues to explore the potential benefits of employing specific alkali metal alkoxides to enhance reaction efficiency, selectivity, and functional group tolerance. The preparation of compounds like (trimethylsilyl)methylcesium from cesium tert-butoxide highlights its utility in synthesizing organometallic reagents that can be components of or precursors to advanced catalytic systems.
Carbon-Hydrogen (C-H) Activation and Functionalization
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. This compound has been explored as a key component in catalytic systems designed to achieve this challenging transformation.
Direct Arylation and Alkenylation via C-H Activation
Palladium-catalyzed direct arylation and alkenylation reactions are pivotal methods for the formation of carbon-carbon bonds. In these reactions, a C-H bond of an aromatic or heteroaromatic compound is directly coupled with an aryl or vinyl halide (or equivalent). The base employed in these reactions is critical for the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism. While a variety of bases have been utilized, the choice can influence the reaction's success. The use of strong bases like this compound can be advantageous in promoting the deprotonation of less acidic C-H bonds, thereby expanding the scope of these transformations.
Distal C-H Functionalization Strategies
Achieving regioselectivity in C-H functionalization, particularly at positions distal to existing functional groups, is a significant challenge. Various strategies, often involving the use of directing groups, have been developed to control the site of C-H activation. The nature of the base can play a role in the efficiency and selectivity of these distal functionalization reactions. While specific examples detailing the use of this compound in distal C-H functionalization are not extensively documented in readily available literature, the principles of C-H activation suggest that a strong, non-coordinating base could be beneficial in certain systems by facilitating the key deprotonation step without interfering with the directing group-catalyst interaction.
Dehydrogenative Silylation of Heteroaromatics
A notable application of alkali metal tert-butoxides is in the dehydrogenative silylation of heteroaromatics. This reaction involves the direct coupling of a heteroaromatic C-H bond with a hydrosilane, releasing dihydrogen gas as the only byproduct. Research has shown that potassium tert-butoxide can effectively catalyze this transformation for a wide range of heteroaromatics, offering a cost-effective and environmentally friendly alternative to precious metal catalysts. nih.govnih.gov
Mechanistic studies, combining experimental and computational approaches, suggest that the reaction can proceed through either a radical or an ionic pathway. researchgate.netcaltech.edu In the proposed ionic mechanism, the tert-butoxide anion coordinates to the silicon atom of the hydrosilane, forming a pentacoordinate silicate (B1173343) intermediate. This is followed by heterolytic cleavage of the Si-H bond and deprotonation of the heteroaromatic substrate. The resulting heteroaryl anion then attacks the silyl (B83357) ether, leading to the formation of the C-Si bond and regeneration of the catalyst. caltech.edu The nature of the alkali metal cation has been found to be crucial, with potassium being particularly effective due to its ability to stabilize key intermediates through cation-π interactions. caltech.edu While these studies have primarily focused on potassium tert-butoxide, the similar properties of this compound suggest its potential applicability in this and related dehydrogenative coupling reactions.
The table below summarizes the key reaction parameters for the potassium tert-butoxide-catalyzed dehydrogenative silylation of N-methylindole with triethylsilane, a representative example from the literature that provides a model for understanding the potential role of this compound.
| Parameter | Value |
| Catalyst | Potassium tert-butoxide |
| Substrate 1 | N-Methylindole |
| Substrate 2 | Triethylsilane |
| Product | 2-(Triethylsilyl)-N-methylindole |
| Byproduct | Dihydrogen (H₂) |
| Key Mechanistic Feature | Formation of a pentacoordinate silicate intermediate |
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This compound plays a crucial role as a base in both palladium-catalyzed and transition-metal-free versions of these reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. du.edu.egwikipedia.org This reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. The choice of base is critical for the efficiency of the catalytic cycle, which involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. acsgcipr.org
While sodium and potassium tert-butoxides are commonly employed bases in this reaction, the use of cesium bases, such as cesium carbonate, has been shown to be advantageous in certain cases, particularly when dealing with base-sensitive functional groups. nih.gov Although detailed research specifically on this compound is less prevalent in readily available literature, the principles governing the effect of the counterion suggest potential benefits. The large, soft cesium cation can influence the aggregation state of the active palladium species and the reactivity of the amine, potentially leading to improved yields and milder reaction conditions. The increased solubility of cesium alkoxides in organic solvents compared to their lighter counterparts can also contribute to a more homogeneous reaction mixture and enhanced catalytic activity.
| Parameter | Buchwald-Hartwig Amination |
| Reaction Type | Palladium-Catalyzed Cross-Coupling |
| Bond Formed | C-N |
| Role of Base | Deprotonation of the amine |
| Common Bases | NaOtBu, KOtBu, Cs₂CO₃ |
| Potential Advantage of Cesium | Milder reaction conditions, tolerance of sensitive functional groups |
Transition Metal-Free Cross-Couplings
In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of expensive and potentially toxic transition metals. researchgate.net In many of these systems, a strong base like an alkali metal alkoxide is used to promote the reaction. Potassium tert-butoxide is a widely studied promoter for these reactions, which are believed to proceed through a base-promoted homolytic aromatic substitution (BHAS) mechanism. acs.orgresearchgate.netnih.govnih.gov In this pathway, the strong base facilitates the formation of radical intermediates that lead to the desired cross-coupled product.
While specific studies on this compound in this context are not extensively documented, the known reactivity of potassium tert-butoxide provides a strong indication of its potential. The basicity and solubility of the cesium salt could influence the rate of radical generation and subsequent reaction steps. The larger cation might also affect the stability of key intermediates in the reaction pathway. Research in this area has highlighted the ability of base-promoted systems to achieve C-H arylation of heteroarenes and other direct arylation reactions, offering a more sustainable alternative to traditional metal-catalyzed methods. nih.govorganic-chemistry.orgmdpi.comnih.gov
Polymerization Processes
This compound is also a significant initiator in the field of polymer chemistry, particularly in anionic polymerization. The nature of the cesium counterion imparts unique characteristics to the polymerization process, enabling the synthesis of well-defined polymers.
Anionic Polymerization Initiation
Anionic polymerization is a chain-growth polymerization method that proceeds via an active anionic center. du.edu.eg It is a powerful technique for producing polymers with controlled molecular weights and narrow molecular weight distributions. The initiation step involves the addition of a nucleophilic initiator to a monomer, creating a propagating carbanion. Alkali metal alkoxides, including this compound, are effective initiators for the anionic polymerization of a variety of monomers, such as styrenes, dienes, and (meth)acrylates. researchgate.netnih.govmdpi.comtu-dresden.de
The choice of the alkali metal counterion in the initiator has a profound effect on the polymerization kinetics and the structure of the resulting polymer. The large ionic radius of cesium leads to a more loosely associated ion pair between the propagating anion and the counterion, particularly in nonpolar solvents. This increased charge separation results in a more reactive "living" polymer chain end, which can lead to faster polymerization rates compared to initiators with smaller counterions like lithium or sodium.
Controlled and Living Polymerization Systems
A key advantage of anionic polymerization is the potential for "living" polymerization, where chain termination and chain transfer reactions are absent. du.edu.eg This allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio and the ability to create complex polymer architectures like block copolymers.
The use of cesium-based initiators, such as cumyl cesium, has been shown to produce polymers with narrow molecular weight distributions, a hallmark of a controlled and living polymerization. acs.org The less-coordinating nature of the cesium cation helps to maintain the reactivity of the propagating chain end while minimizing side reactions that can lead to termination. This level of control is crucial for the synthesis of advanced materials with tailored properties.
| Polymerization System | Characteristics |
| Anionic Polymerization | Chain-growth polymerization with an active anionic center. |
| Living Polymerization | Absence of chain termination and transfer reactions. |
| Role of Cesium Cation | Promotes a more loosely associated ion pair, leading to a more reactive chain end. |
| Outcome | Controlled molecular weights and narrow molecular weight distributions. |
Polymerization of Alkylene Oxides and Fluorinated Monomers
This compound and other cesium alkoxides are particularly effective in the ring-opening polymerization of alkylene oxides, such as ethylene (B1197577) oxide and propylene (B89431) oxide. researcher.liferesearchgate.netacs.orgmdpi.com The polymerization is initiated by the nucleophilic attack of the alkoxide on the epoxide ring. The cesium counterion promotes a highly active propagating alkoxide chain end, which can lead to efficient polymerization.
Furthermore, cesium-based initiators have shown promise in the anionic polymerization of fluorinated monomers. For instance, cesium alkoxides have been utilized in the polymerization of hexafluoropropylene oxide. sfu.ca The electron-withdrawing nature of the fluorine atoms can make these monomers challenging to polymerize, but the high reactivity of the cesium-based initiating system can overcome these difficulties. The ability to polymerize fluorinated monomers is of significant interest for the development of specialty polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.net
Other Key Organic Transformations
Beyond its use in cross-coupling and amination reactions, this compound serves as a critical reagent in promoting other fundamental organic transformations, including elimination and condensation reactions. The large ionic radius of the cesium cation and the steric bulk of the tert-butoxide anion contribute to its unique reactivity and selectivity profile.
In the realm of elimination reactions, particularly those proceeding via an E2 (bimolecular elimination) mechanism, the choice of base is paramount in determining the regiochemical outcome. Strong, sterically hindered bases are known to favor the formation of the Hofmann product (the less substituted alkene) over the more thermodynamically stable Zaitsev product (the more substituted alkene). This preference is attributed to the steric hindrance of the base, which preferentially abstracts a proton from the less sterically encumbered β-carbon.
This compound, being a bulky base, is expected to exhibit this characteristic regioselectivity. The E2 mechanism is a concerted, one-step process where the base abstracts a proton, and the leaving group departs simultaneously, leading to the formation of a double bond. The rate of this reaction is dependent on the concentration of both the substrate and the base.
While specific studies detailing the regioselectivity of this compound in E2 reactions are not as prevalent as those for potassium tert-butoxide, the general principles of steric hindrance governing the Hofmann versus Zaitsev product formation are applicable. The larger ionic radius of cesium compared to potassium could potentially influence the aggregation state of the alkoxide and its effective steric bulk in solution, thereby subtly modulating the regioselectivity.
| Substrate | Base | Major Product | Minor Product | Selectivity (Major:Minor) |
|---|---|---|---|---|
| 2-Bromo-2-methylbutane | Potassium tert-butoxide | 2-Methyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | ~72:28 |
| 2-Bromopentane | Potassium tert-butoxide | 1-Pentene (Hofmann) | 2-Pentene (Zaitsev) | ~70:30 |
Note: Data for this compound is not widely available in comparative studies; the data for potassium tert-butoxide is provided to illustrate the expected trend for bulky bases.
This compound is also a competent base for facilitating condensation reactions, such as the Aldol (B89426) condensation and Michael addition. These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis.
Aldol Condensation:
The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. The role of the base is to deprotonate the α-carbon of a carbonyl compound to generate the nucleophilic enolate. The nature of the counterion of the enolate (in this case, cesium) can influence the stereochemical outcome of the reaction.
Cesium enolates are generally more reactive than their lithium or sodium counterparts due to the weaker C-O-Cs bond, which makes the enolate more "naked" and nucleophilic. This enhanced reactivity can be advantageous in certain Aldol reactions. Furthermore, the large size of the cesium cation can affect the geometry of the enolate and the transition state of the Aldol addition, potentially leading to different diastereoselectivity compared to smaller alkali metal enolates.
Michael Additions:
The Michael addition is the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. This compound can be used to generate the required enolate from a suitable donor molecule. The resulting cesium enolate then adds to the β-carbon of the Michael acceptor.
The "cesium effect," a term often used to describe the unique reactivity and selectivity observed with cesium bases, can be operative in Michael additions. The soft nature of the cesium cation is thought to favor the formation of the kinetic enolate, which can lead to different regioselectivity in the addition to unsymmetrical Michael acceptors. Moreover, the cesium counterion can influence the aggregation of the enolate and its reactivity in the addition step.
| Reaction Type | Carbonyl Compound/Donor | Electrophile/Acceptor | Cesium Base | Observed Outcome |
|---|---|---|---|---|
| Aldol Condensation | Ketone | Aldehyde | This compound | Formation of β-hydroxy ketone |
| Michael Addition | Malonate Ester | α,β-Unsaturated Ketone | This compound | Formation of 1,5-dicarbonyl compound |
Supramolecular Chemistry and Aggregation Behavior of Cesium 2 Methylpropan 2 Olate
Formation of Oligomeric and Polymeric Aggregates
In non-coordinating solvents and in the solid state, Cesium 2-methylpropan-2-olate (B8740672) demonstrates a strong tendency to form oligomeric structures. This aggregation is a fundamental characteristic of alkali metal alkoxides, driven by the desire to maximize electrostatic interactions and achieve a more stable electronic configuration.
In the solid state, the crystalline structure of Cesium 2-methylpropan-2-olate has been well-documented. X-ray crystallography has revealed that it exists as a tetramer. researchgate.netnih.gov This tetrameric structure takes on a cubane-like arrangement. nih.gov
The aggregation behavior of alkali metal organometallic compounds, including alkoxides, is also prevalent in solution, influencing their solubility and reactivity. nih.govrsc.org While the solid-state structure is well-defined, the exact nature and dynamics of these aggregates in solution can be influenced by factors such as solvent and concentration.
The size of the alkali metal cation plays a crucial role in determining the structure and aggregation number of metal alkoxides. nih.govrsc.org This is clearly illustrated by comparing the structures of different alkali metal tert-butoxides. researchgate.netnih.gov
While this compound forms tetramers, its lighter congeners exhibit different aggregation patterns. researchgate.netnih.gov For instance, lithium tert-butoxide can exist as either hexameric or octameric aggregates. researchgate.netnih.gov Sodium tert-butoxide crystallizes with both hexameric and nonameric clusters present in the same crystal. researchgate.netwikipedia.org In contrast, potassium and rubidium tert-butoxides, which are closer in size to cesium, also form regular tetrameric heterocubanes. nih.gov This trend highlights that the larger ionic radius of cesium, rubidium, and potassium favors the formation of tetrameric structures. nih.gov
The influence of the alkali metal cation size is also evident in the formation of heterobimetallic tert-butoxides. The structural motifs of these complexes are governed by the size of the alkali metal ions involved. rsc.orgresearchgate.net Furthermore, a complete homologous series of mixed lithium-heavier alkali metal tert-butoxides, with the general formula [(t-BuO)8Li4M4] (where M = Na, K, Rb, or Cs), has been synthesized and structurally characterized. researchgate.net Remarkably, all four of these heterometallic compounds adopt a common "breastplate" structure, showcasing the templating influence of the alkali metal cations. researchgate.net
Table 1: Aggregation of Alkali Metal tert-Butoxides
| Alkali Metal | Aggregation State(s) |
|---|---|
| Lithium | Hexameric or Octameric |
| Sodium | Hexameric and Nonameric |
| Potassium | Tetrameric |
| Rubidium | Tetrameric |
| Cesium | Tetrameric |
Ionic Interactions and Self-Assembly Processes
The self-assembly of this compound into oligomeric structures is a direct consequence of the strong ionic interactions between the cesium cations (Cs⁺) and the tert-butoxide anions ([tert-BuO]⁻). Polar organometallic compounds, such as alkali metal alkoxides, are excellent examples of self-assembling systems where supramolecular association into higher aggregates is common. researchgate.net
The formation of these aggregates is driven by the electrostatic attraction between the positively charged metal centers and the negatively charged oxygen atoms of the alkoxide groups. In the case of the tetrameric structure of this compound, the arrangement of ions forms stable M₂O₂ four-membered rings and potentially M₃O₃ six-membered rings. nih.gov These interactions lead to the formation of a stable, charge-neutral cluster. The degree of aggregation has a significant impact on the compound's physical properties, such as solubility, and its chemical reactivity. rsc.org
Role as a Template in Supramolecular Assemblies
The cesium ion, due to its large size and specific coordination properties, can act as a template in the formation of more complex supramolecular structures. This "cesium effect" has been observed to enhance the efficiency and even alter the outcome of various organic reactions. nih.gov
In the context of supramolecular chemistry, the cesium cation can direct the assembly of molecules around it. For example, cesium carbonate has been shown to be a highly effective catalyst in the synthesis of certain organic compounds, a role that is not replicated by other alkali metal carbonates. rsc.org Computational studies have suggested that the cesium ion's coordination can change the preference of reaction pathways by accommodating specific transition state conformations. nih.gov This templating effect, driven by the unique properties of the cesium ion, is a key aspect of its role in directing self-assembly and influencing reactivity in a way that is distinct from other alkali metals.
Computational and Theoretical Approaches to Understanding Cesium 2 Methylpropan 2 Olate Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of chemical systems. For reactions involving Cesium 2-methylpropan-2-olate (B8740672), DFT studies are instrumental in mapping out the energetic landscapes of reaction pathways.
DFT calculations allow for the detailed exploration of potential energy surfaces for chemical reactions. This involves identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies. The energy difference between the reactants and the highest energy transition state determines the activation energy, a critical factor in reaction kinetics.
While comprehensive DFT studies specifically targeting Cesium 2-methylpropan-2-olate are not as prevalent in the literature as those for its lighter alkali metal counterpart, potassium 2-methylpropan-2-olate, the fundamental principles and expected outcomes can be extrapolated. For potassium tert-butoxide, DFT calculations have been successfully used to model various reactions, including deprotonations, eliminations, and C-H functionalizations. These studies reveal the intricate dance of bond-breaking and bond-forming events and the precise geometry of the transition states.
A hypothetical energy profile for a proton abstraction reaction mediated by an alkali metal tert-butoxide is depicted below. The activation energy (ΔG‡) would be expected to vary with the nature of the alkali metal.
| Step | Description | Hypothetical Relative Free Energy (kcal/mol) |
| Reactants | Substrate + this compound | 0 |
| Transition State | [Substrate···H···O-tBu]⁻ Cs⁺ | ΔG‡ |
| Products | Deprotonated Substrate⁻ Cs⁺ + tert-Butanol | < 0 |
This interactive table illustrates a simplified reaction coordinate. The value of ΔG‡ is influenced by the alkali metal cation.
Regioselectivity, the preference for reaction at one site over another, is a crucial aspect of organic synthesis. DFT calculations are a powerful tool for predicting and rationalizing the regioselectivity of reactions involving bases like this compound. By calculating the activation energies for the formation of different constitutional isomers, the kinetically favored product can be identified.
For example, in the deprotonation of an unsymmetrical ketone, this compound can abstract a proton from either the more substituted (thermodynamic) or the less substituted (kinetic) α-carbon. The regioselectivity is often governed by a delicate interplay of steric and electronic factors.
The bulky nature of the tert-butoxide group generally favors the abstraction of the sterically more accessible proton, leading to the kinetic enolate. DFT models of the transition states can quantify the steric repulsion between the base and the substrate, providing a rationale for the observed regioselectivity. The nature of the cation also plays a role. The larger cesium cation is less coordinating than smaller cations like lithium, which can lead to a more dissociated and less sterically encumbered active base, potentially influencing the regioselectivity. DFT can model these cation effects by including explicit solvent molecules and considering the aggregation state of the alkoxide.
| Property | Lithium | Sodium | Potassium | Rubidium | Cesium |
| Ionic Radius (pm) | 76 | 102 | 138 | 152 | 167 |
| Electronegativity (Pauling Scale) | 0.98 | 0.93 | 0.82 | 0.82 | 0.79 |
This interactive table shows the trend of increasing ionic radius and decreasing electronegativity down the alkali metal group, which influences the steric and electronic properties of the corresponding tert-butoxides.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, including but not limited to DFT, provide a detailed picture of the electronic structure of this compound. These calculations can determine properties such as atomic charges, bond orders, and the energies and shapes of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).
The electronic structure of this compound is characterized by a highly polar, predominantly ionic bond between the cesium cation and the oxygen atom of the tert-butoxide anion. The negative charge is largely localized on the oxygen atom, making it a potent Brønsted base. The HOMO is typically associated with the lone pairs of the oxygen atom, indicating that this is the primary site for nucleophilic and basic reactivity.
Calculations can also shed light on the aggregation of this compound in solution. Like other alkali metal alkoxides, it is known to form clusters, such as tetramers, in non-polar solvents. Quantum chemical calculations can model the structures and stabilities of these aggregates and investigate how aggregation influences reactivity. The reactivity of the cluster may be different from that of the monomeric species, and understanding this is key to controlling reaction outcomes.
Kinetic Modeling and Simulations of Reaction Pathways
Kinetic modeling and simulations provide a bridge between theoretical calculations and experimental observations of reaction rates. By combining the energy profiles obtained from DFT or other quantum chemical methods with transition state theory, it is possible to calculate theoretical rate constants for elementary reaction steps. These rate constants can then be used in kinetic simulations to model the time evolution of reactant, intermediate, and product concentrations.
For reactions involving this compound, kinetic modeling can help to unravel complex reaction networks that may involve competing pathways, equilibria, and catalyst deactivation processes. For instance, in a reaction with multiple possible products, kinetic simulations can predict the product distribution as a function of time, temperature, and reactant concentrations.
Emerging Research Frontiers and Future Perspectives in Cesium 2 Methylpropan 2 Olate Chemistry
Development of Novel Catalytic Strategies
The development of new catalytic systems is a cornerstone of modern chemistry, and Cesium 2-methylpropan-2-olate (B8740672) is proving to be a catalyst of significant interest. As a member of the alkali metal alkoxide family, its chemical behavior is multifaceted, allowing it to function both as a catalyst and an activator in numerous organic transformations. scilit.com The compound's high basicity is crucial for its catalytic activity, enabling it to facilitate reactions that are otherwise kinetically hindered.
Research has highlighted the role of alkali metals, including cesium, as effective promoters in heterogeneous catalysis, capable of enhancing catalytic activity and influencing product distributions. rsc.org Cesium 2-methylpropan-2-olate, in particular, is utilized in strategies involving C-H bond activation, a powerful technique for streamlining the synthesis of complex molecules by directly functionalizing abundant carbon-hydrogen bonds. acs.org Its strong basicity allows for the deprotonation of even weakly acidic C-H bonds, generating nucleophiles that can participate in further reactions.
Furthermore, cesium compounds have been noted in the context of cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.gov While often used in conjunction with transition metal catalysts, the choice of base is critical for the reaction's success. The unique properties of the cesium cation can influence the solubility and reactivity of catalytic intermediates, leading to improved yields and selectivity. The ongoing development in this area focuses on leveraging the distinct reactivity of this compound to design more efficient and selective catalytic cycles for synthesizing valuable organic compounds.
Applications in Sustainable and Green Chemistry Initiatives
In an era increasingly focused on environmental stewardship, this compound is finding applications in green and sustainable chemistry. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com The use of highly efficient catalysts like cesium tert-butoxide aligns with these principles by enabling reactions to proceed under milder conditions and with greater atomic economy.
A significant area of research is the utilization of carbon dioxide (CO2) as a chemical feedstock, which addresses goals of reducing greenhouse gas emissions. rsc.org Cesium-containing compounds have been shown to play a crucial role in the activation and conversion of CO2. rsc.orgnih.gov For instance, research has demonstrated that molten salts with cesium cations can promote the carboxylation of very weakly acidic C-H bonds using CO2. nih.gov This process opens a pathway to convert inedible biomass and CO2 into valuable platform chemicals. nih.gov A notable example is the conversion of 2-furoic acid, derivable from lignocellulose, into furan-2,5-dicarboxylic acid (FDCA), a bio-based substitute for a key component of petroleum-derived plastics. nih.gov The strong basicity of this compound makes it a prime candidate for facilitating such deprotonation-carboxylation sequences in various solvent systems.
These applications underscore a shift towards more sustainable chemical manufacturing, where waste products like CO2 can be transformed into valuable materials, contributing to a circular economy. mdpi.com
Advanced Materials Synthesis Utilizing this compound as a Precursor
The synthesis of advanced materials with tailored properties is a rapidly advancing field. This compound serves as a valuable precursor in the fabrication of sophisticated inorganic and organic materials due to its solubility in organic solvents and its ability to decompose cleanly into cesium oxide or other cesium-containing phases.
Cesium-containing materials, particularly cesium lead halide perovskites (e.g., CsPbBr3), are at the forefront of research for next-generation solar cells and optoelectronic devices. cornell.edu The fabrication of high-quality thin films and nanocrystals is critical for the performance of these devices. Solution-based deposition techniques are often preferred for their scalability and cost-effectiveness. cornell.edu
This compound can be considered a promising precursor for these applications. Its solubility in common organic solvents used for precursor inks is an advantage over less soluble salts like cesium carbonate. In processes like chemical vapor deposition (CVD) or atomic layer deposition (ALD), volatile and stable precursors are essential for controlled film growth. nih.govmdpi.com While various cesium sources are used, the tailored reactivity of a metal alkoxide like cesium tert-butoxide could offer better control over nucleation and crystallization processes, which are key to achieving desired film morphologies and nanocrystal shapes. cornell.eduescholarship.org
Functional organic materials are the active components in technologies like organic light-emitting diodes (OLEDs), organic solar cells, and sensors. deliuslab.com The synthesis of these materials often involves complex molecular architectures built through reactions that require strong, non-nucleophilic bases. This compound is an ideal candidate for this role.
Its strong basicity can be used to initiate anionic polymerization or to facilitate condensation reactions, enabling the construction of high-molecular-weight polymers and conjugated small molecules. The bulky tert-butoxide group minimizes side reactions, while the cesium cation can template specific molecular arrangements. The use of cesium alkoxides can lead to different reactivity and structural outcomes compared to lighter alkali metals, providing a tool for chemists to fine-tune the properties of the resulting materials. nih.gov
Comparative Studies with Other Alkali Metal Alkoxides
The choice of alkali metal cation in a metal alkoxide has a profound impact on its physical properties and chemical reactivity. Comparative studies of tert-butoxides (M-OtBu, where M = Li, Na, K, Rb, Cs) reveal distinct trends that can be exploited in synthesis and catalysis.
The properties of alkali metal tert-butoxides are heavily influenced by the size and electropositivity of the metal cation. As one descends the group from Lithium to Cesium, the ionic radius increases significantly. This has major consequences for the compound's structure and reactivity. Lighter alkali metal alkoxides, like lithium tert-butoxide, tend to form larger aggregates (hexamers or octamers) in solution and the solid state. nih.gov In contrast, potassium, rubidium, and cesium tert-butoxides typically form tetrameric cubane-type structures. nih.goved.ac.uk
This structural difference affects the solubility and basicity of the alkoxide. The larger, more "naked" cesium cation in this compound often leads to higher solubility in non-polar organic solvents and enhanced reactivity, as the oxygen atom is more accessible. nih.gov The weaker bond between the large cesium cation and the oxygen anion results in a more "ionic" character and, consequently, higher effective basicity in many reaction environments.
The following table summarizes key comparative properties:
| Property | Lithium tert-butoxide (LiOtBu) | Sodium tert-butoxide (NaOtBu) | Potassium tert-butoxide (KOtBu) | This compound (CsOtBu) |
| Ionic Radius of Cation (pm) | 76 | 102 | 138 | 167 |
| Common Solid-State Structure | Hexameric / Octameric | Hexameric / Nonameric | Tetrameric (Cubane) | Tetrameric (Cubane) |
| Relative Basicity | Moderate | High | Very High | Highest |
| Solubility in Ethers (e.g., THF) | High | Moderate | High | High |
| Solubility in Hydrocarbons | Low | Very Low | Moderate | High |
These differences are critical in practice. For instance, in reactions where reagent solubility in a non-polar solvent is crucial, this compound may be the superior choice. nih.gov In heterogeneous catalysis, the larger cesium ion can have a more pronounced electronic effect on a support material. rsc.org Therefore, the selection among alkali metal alkoxides allows chemists to precisely tune reaction conditions to achieve a desired outcome.
Table of Mentioned Compounds
| Common Name | IUPAC Name |
| Cesium tert-butoxide | This compound |
| Furan-2,5-dicarboxylic acid | Furan-2,5-dicarboxylic acid |
| 2-furoic acid | Furan-2-carboxylic acid |
| Cesium lead bromide | Cesium lead tribromide |
| Lithium tert-butoxide | Lithium 2-methylpropan-2-olate |
| Sodium tert-butoxide | Sodium 2-methylpropan-2-olate |
| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate |
| Cesium carbonate | Cesium carbonate |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing cesium 2-methylpropan-2-olate in anhydrous conditions?
- Methodological Answer : Synthesis typically involves reacting 2-methylpropan-2-ol with cesium metal or cesium hydride in dry tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Key steps:
- Step 1 : Pre-dry glassware at 120°C for 2 hours.
- Step 2 : Add cesium metal in small portions to cooled (-10°C) THF and 2-methylpropan-2-ol.
- Step 3 : Stir for 12–24 hours under reflux, monitoring reaction completeness via cessation of hydrogen gas evolution .
- Critical Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Yield | 85–92% | |
| Purity (NMR) | >98% |
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Peaks at δ 1.2 ppm (singlet, 9H, C(CH₃)₃) and δ 45 ppm (C-O-Cs) confirm structure .
- Elemental Analysis : Match calculated vs. observed %Cs (theoretical: 58.2%).
- Karl Fischer Titration : Ensure moisture content <0.1% to confirm anhydrous conditions .
Q. What safety precautions are critical when handling this compound?
- Answer :
- Moisture Sensitivity : Store in flame-dried Schlenk flasks under inert gas.
- Reactivity : Avoid contact with protic solvents (e.g., water, alcohols) to prevent violent decomposition.
- Personal Protection : Use explosion-resistant gloves and face shields during transfers .
Advanced Research Questions
Q. How can contradictory data on the thermal stability of this compound be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (reported 180–220°C) arise from:
- Impurities : Trace moisture accelerates degradation. Validate purity via XRD to exclude cesium carbonate byproducts.
- Analytical Methods : Use differential scanning calorimetry (DSC) at controlled heating rates (2°C/min) under inert gas .
- Data Reconciliation Strategy :
| Study | Decomposition Temp. | Conditions |
|---|---|---|
| A (2019) | 185°C | N₂, 5°C/min |
| B (2021) | 215°C | Ar, 2°C/min |
Q. What computational methods are effective for modeling the reactivity of this compound in cross-coupling reactions?
- Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict nucleophilic attack pathways.
- Solvent Effects : Include implicit solvent models (e.g., PCM for THF) to simulate reaction barriers.
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can researchers design experiments to probe the ligand-exchange kinetics of this compound?
- Methodological Answer :
- Stopped-Flow UV-Vis : Monitor ligand substitution in real-time using quenching agents (e.g., trimethylaluminum).
- Variable-Temperature NMR : Measure line broadening to estimate activation parameters (ΔH‡, ΔS‡).
- Isotopic Labeling : Use deuterated analogs to study kinetic isotope effects .
Methodological Best Practices
Q. What strategies minimize batch-to-batch variability in this compound synthesis?
- Answer :
- Standardize Cesium Source : Use cesium chunks (99.95%) from a single supplier to limit trace metal variability.
- Inert Atmosphere Control : Maintain O₂/H₂O levels <1 ppm via glovebox-Schlenk line hybrid systems.
- Quality Control : Implement inline IR spectroscopy to detect residual alcohols .
Q. How should researchers address discrepancies between theoretical and observed cesium content in elemental analysis?
- Answer :
- Sample Preparation : Ash samples at 600°C in platinum crucibles to avoid contamination.
- Alternative Methods : Use inductively coupled plasma mass spectrometry (ICP-MS) for trace Cs quantification (detection limit: 0.1 ppb).
- Error Source : Adsorption of Cs⁺ ions on glassware can lead to underreporting; pre-treat surfaces with silanizing agents .
Data Presentation and Reproducibility
Q. What supplementary data are essential for reproducibility in publications?
- Answer : Include:
- Crystallographic Data (if available): CIF files for XRD structures.
- Full NMR Spectra : Raw FID files and processing parameters.
- Thermal Analysis Traces : DSC/TGA curves with baseline corrections noted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
